molecular formula C17H13F2NO4 B2594458 3,4-difluoro-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzamide CAS No. 2034258-03-0

3,4-difluoro-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzamide

Cat. No.: B2594458
CAS No.: 2034258-03-0
M. Wt: 333.291
InChI Key: OXACNCZNJZPICX-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzamide is a useful research compound. Its molecular formula is C17H13F2NO4 and its molecular weight is 333.291. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Probes and Imaging

The ingenious modification of molecular structures, such as the one mentioned, can regulate excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT) characteristics. This regulation is crucial in developing fluorescent probes and organic radiation scintillators for sensing and imaging applications. Studies have shown that proper site furan heterocycle extension and diethylamino donor group substitution can effectively modulate the excited-state dynamic behaviors, shifting absorption and emission spectra towards the red. This shift enhances ICT characteristics, making ESIPT increasingly challenging due to higher energy barriers, indicating competitive ESIPT and ICT processes (Han et al., 2018).

Organic Synthesis and Chemical Reactivity

The compound's structural features are relevant in the context of reactions such as the Diels-Alder reaction and C-H alkenylation, where difluorinated alkenoate derivatives react rapidly with furans in the presence of catalysts. These reactions are essential for synthesizing complex organic molecules with potential applications in drug development and materials science. The presence of fluorine atoms contributes to a highly polar transition state, stabilized by catalysts and polar solvents, facilitating the formation of new carbon-carbon bonds. This reactivity opens avenues for the synthesis of difluorinated compounds and elaboration into more complex structures (Griffith et al., 2006).

Catalysis and Polymerization

Furan derivatives, similar to the discussed compound, serve as precursors in catalysis and polymerization processes, leading to the development of new polymeric materials with enhanced properties. For instance, furan-based monomers have been polymerized to create materials with lower oxidation potentials and significant charge transfer properties. These materials exhibit multichromatic behaviors at different redox states and possess low band gaps, making them suitable for electronic and photonic applications (İçli-Özkut et al., 2013).

Antimicrobial and Antiplasmodial Activities

Derivatives of furan compounds have shown promising activities against different strains of Plasmodium falciparum, the parasite responsible for malaria. The activity depends on the nature of the acyl moiety, with benzamides showing significant potential. These findings indicate the role of such compounds in developing new antimalarial agents with improved physicochemical properties and biological activities (Hermann et al., 2021).

Properties

IUPAC Name

3,4-difluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO4/c18-13-4-3-11(8-14(13)19)16(21)20-10-17(22,12-5-7-23-9-12)15-2-1-6-24-15/h1-9,22H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXACNCZNJZPICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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